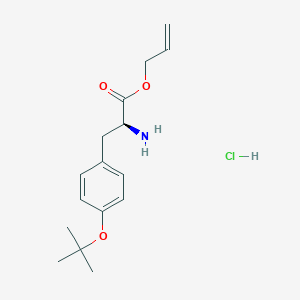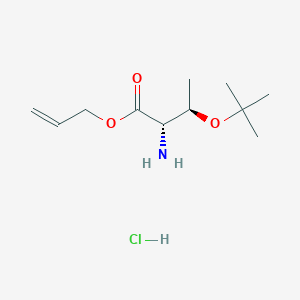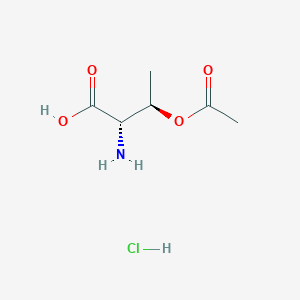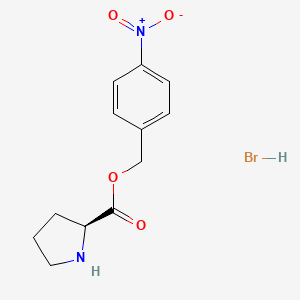
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a compound that belongs to the class of amino acids . It has a molecular weight of 272.73 . Another related compound is “(2S)-2,5-Diamino-5-oxopentanoate” which has a molecular formula of C5H9N2O3 .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is represented by the InChI code: 1S/C12H16N2O3.ClH/c13-10 (6-7-11 (14)15)12 (16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2, (H2,14,15);1H/t10-;/m0./s1 . The molecular structure of “(2S)-2,5-Diamino-5-oxopentanoate” is represented by the molecular formula: C5H9N2O3 .
Physical And Chemical Properties Analysis
For the related compound “(2S)-2,5-Diamino-5-oxopentanoate”, it has a boiling point of 445.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . The compound “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Intermediate in Organic Synthesis : N,N-Dimethyl-4-nitrobenzylamine, a compound related to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, is extensively used as an intermediate in organic synthesis. The process involves methylene chloride as the reaction solvent and exhibits high reaction yields, indicating its efficiency and potential for industrial scale production (Wang Ling-ya, 2015).
Chemical Synthesis : In the realm of chemical synthesis, m-Nitrobenzyl bromide and related compounds are synthesized from m-nitrotoluene, hydrogen peroxide, and hydrobromic acid, highlighting the compound's role in producing other valuable chemical entities (Ding Dun-dun, 2011).
Material Science Applications : The compound and its derivatives are investigated for their potential applications in material science. For example, Schiff bases with similar structural features are studied for their role as corrosion inhibitors for metals in various solutions, indicating the compound's utility in material protection and preservation (S. Şafak et al., 2012).
Polymer Science : In the field of polymer science, derivatives of this compound are explored for the creation of novel polymers with potentially enhanced thermal stability and physical properties, suggesting the compound's significance in the development of new and advanced materials (S. Mehdipour‐Ataei et al., 2004).
Photolabile Groups in Polymers : Compounds with structural similarities to this compound are also noted for their photolabile properties, particularly in the context of polymers. These photolabile groups are crucial for altering polymer properties through irradiation, showcasing the compound's potential in smart material design (H Zhao et al., 2012).
Electrochemical Applications : The compound's derivatives are also explored for their electrochemical behavior and catalytic activity, particularly in the reduction of CO2, which is a crucial process in addressing environmental concerns related to greenhouse gas emissions (S. Mohammadzadeh et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIBJJMARZVJI-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)










